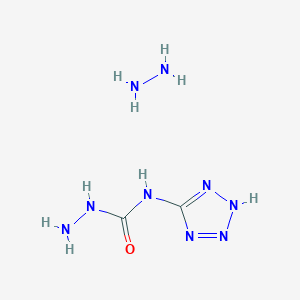

2-Aminoethanol;nonanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Aminoethanol and nonanoic acid are two distinct chemical compounds with unique properties and applicationsIt is a colorless, viscous liquid with an ammonia-like odor It is a colorless, oily liquid with a slightly unpleasant odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminoethanol: : It can be synthesized by reacting ethylene oxide with ammonia. This reaction produces ethanolamine as the primary product . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.

Nonanoic Acid: : It can be prepared through the oxidation of nonyl alcohol or by the ozonolysis of oleic acid . The oxidation process involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

2-Aminoethanol: : Industrially, it is produced by the reaction of ethylene oxide with aqueous ammonia. This process is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity .

Nonanoic Acid: : Industrial production involves the oxidation of nonyl alcohol using oxidizing agents in large-scale reactors. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Aminoethanol: : It undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form aminoacetaldehyde and further to glycine . It can also react with acids to form salts and with alkyl halides to form ethers.

Nonanoic Acid: : It primarily undergoes esterification and reduction reactions. Esterification with alcohols forms esters, while reduction with reducing agents like lithium aluminum hydride produces nonanol .

Common Reagents and Conditions

2-Aminoethanol: : Common reagents include oxidizing agents like potassium permanganate for oxidation reactions and alkyl halides for substitution reactions . Reactions are typically carried out under controlled temperature and pH conditions.

Nonanoic Acid: : Common reagents include alcohols for esterification and reducing agents for reduction reactions . Reactions are usually conducted under acidic or basic conditions, depending on the desired product.

Major Products Formed

2-Aminoethanol: : Major products include aminoacetaldehyde, glycine, and various ethers .

Nonanoic Acid: : Major products include nonyl esters and nonanol .

Scientific Research Applications

2-Aminoethanol: : It is widely used in the synthesis of surfactants, emulsifiers, and pharmaceuticals. It also plays a crucial role in the production of detergents and corrosion inhibitors . In biological research, it is used as a building block for the synthesis of phospholipids, which are essential components of cell membranes .

Nonanoic Acid: : It is used in the production of plasticizers, lubricants, and surfactants. It also finds applications in the synthesis of esters used as flavoring agents and fragrances . In environmental research, it is studied for its role in the formation of sea spray aerosols and its impact on atmospheric chemistry .

Mechanism of Action

2-Aminoethanol: : The irritative effects on skin and mucous membranes are attributed to its alkalinity. It rapidly enters intermediary metabolism after administration, playing a role in phospholipid metabolism . It is involved in the formation of cellular membranes and acts as a precursor for various biochemical pathways .

Nonanoic Acid: : It acts as a surfactant, reducing surface tension and stabilizing emulsions. It also participates in various biochemical pathways, including fatty acid metabolism .

Comparison with Similar Compounds

2-Aminoethanol: : Similar compounds include diethanolamine and triethanolamine, which contain additional hydroxyl groups. These compounds are used in similar applications but differ in their chemical properties and reactivity .

Nonanoic Acid: : Similar compounds include other medium-chain fatty acids like octanoic acid and decanoic acid. These acids have similar chemical properties but differ in their chain length and specific applications .

Conclusion

2-Aminoethanol and nonanoic acid are versatile compounds with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. Their unique chemical properties and reactivity make them valuable in both research and industrial settings.

Properties

CAS No. |

126050-30-4 |

|---|---|

Molecular Formula |

C11H25NO3 |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

2-aminoethanol;nonanoic acid |

InChI |

InChI=1S/C9H18O2.C2H7NO/c1-2-3-4-5-6-7-8-9(10)11;3-1-2-4/h2-8H2,1H3,(H,10,11);4H,1-3H2 |

InChI Key |

DGMWQSZIHTVJJY-UHFFFAOYSA-N |

Canonical SMILES |

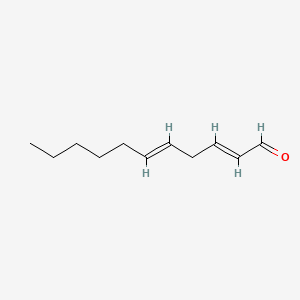

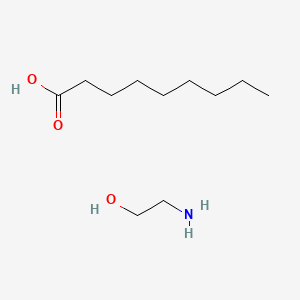

CCCCCCCCC(=O)O.C(CO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.